

Paliperidone-d4: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: Paliperidone-d4

Cat. No.: B047709

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing **Paliperidone-d4** in their studies. **Paliperidone-d4**, a deuterated analog of the atypical antipsychotic Paliperidone, is an essential tool in pharmacokinetic and bioanalytical research due to its properties as an internal standard in mass spectrometry-based analyses. This document provides an overview of reputable suppliers, key technical data, detailed experimental protocols, and insights into the compound's mechanism of action and associated signaling pathways.

Sourcing Paliperidone-d4 for Research

Paliperidone-d4 is available from several reputable suppliers that specialize in providing reference standards and research chemicals. These suppliers ensure high purity and provide necessary documentation for research purposes. When selecting a supplier, it is crucial to consider the availability of a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the compound.

Table 1: Key Information for Sourcing **Paliperidone-d4**

Supplier	Product Information	Available Documentation
LGC Standards	Offers Paliperidone-d4 as a high-quality reference standard.	Certificate of Analysis, Safety Data Sheet
Simson Pharma	Provides Paliperidone-d4 with a commitment to quality and competitive pricing.	Certificate of Analysis
Sussex Research Laboratories Inc.	Specializes in the synthesis of complex carbohydrates and stable isotope-labeled compounds.	Technical Data Sheet
Cayman Chemical	Supplies Paliperidone-d4 intended for use as an internal standard for quantification by GC- or LC-MS.	Certificate of Analysis, Safety Data Sheet

Technical Data and Properties

Paliperidone-d4 is the deuterated form of Paliperidone (9-hydroxyrisperidone), the primary active metabolite of the antipsychotic drug risperidone. The inclusion of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry applications.

Table 2: Chemical and Physical Properties of **Paliperidone-d4**

Property	Value
Chemical Name	3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number	1020719-55-4
Molecular Formula	C ₂₃ H ₂₃ D ₄ FN ₄ O ₃
Molecular Weight	430.51 g/mol
Isotopic Enrichment	Typically >95%
Storage Conditions	-20°C

Mechanism of Action and Receptor Binding Profile

Paliperidone's therapeutic effects in conditions like schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT_{2A} receptors.^[1] It also exhibits antagonistic properties at α 1 and α 2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.^[1]

Table 3: Receptor Binding Affinities (K_i, nM) of Paliperidone

Receptor	K _i (nM)
Dopamine D2	0.4 - 5.9
Serotonin 5-HT _{2A}	0.1 - 4.8
Adrenergic α 1	10.1
Adrenergic α 2	80
Histamine H1	3.4

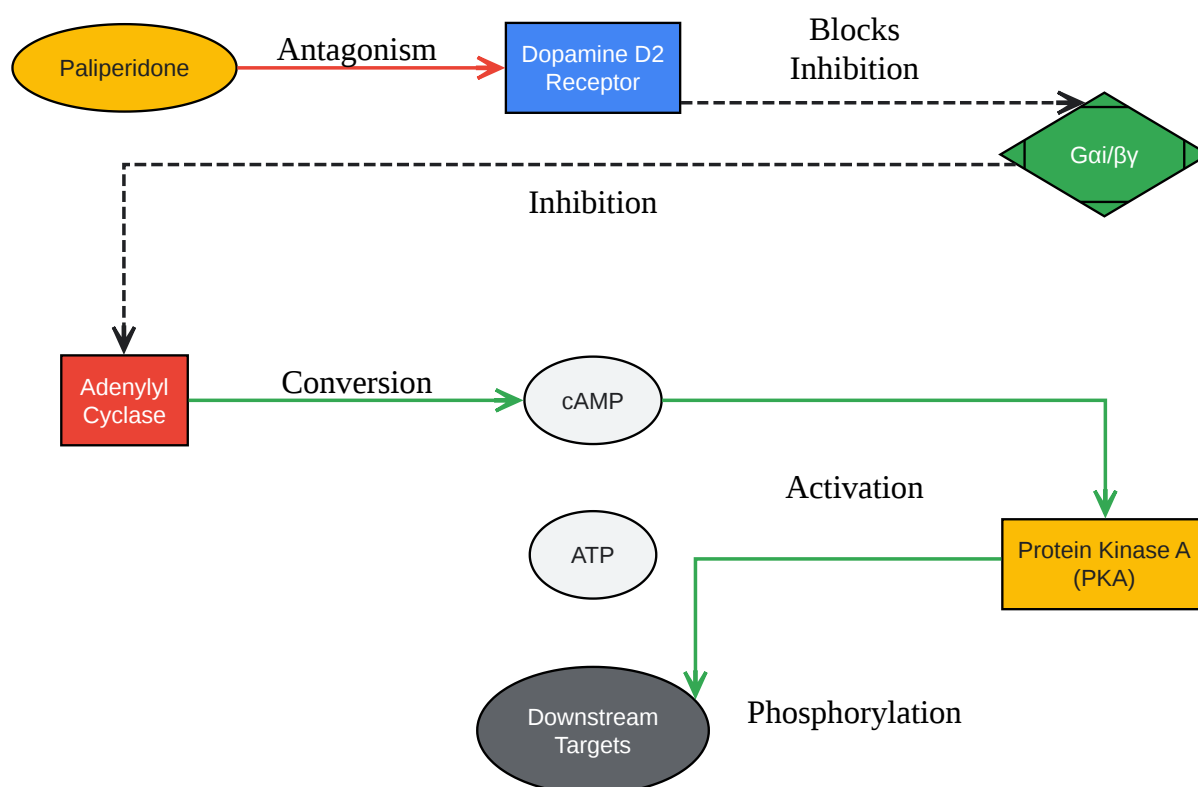
Note: K_i values are compiled from various sources and may vary between studies.

Signaling Pathways

The therapeutic and side effects of Paliperidone are mediated through its interaction with various G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling

Paliperidone acts as an antagonist at D2 receptors, which are typically coupled to Gai proteins. This antagonism blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing downstream signaling pathways involved in neurotransmission.

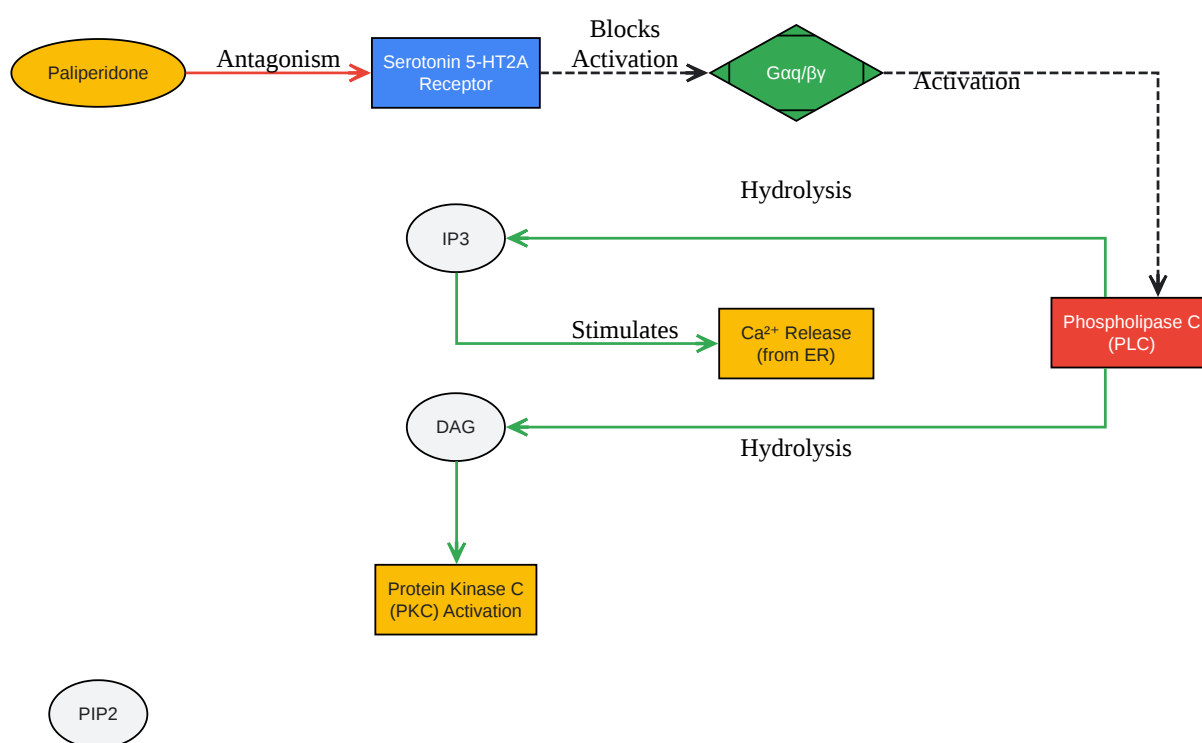


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Dopamine D2 Receptor Antagonism by Paliperidone.

Serotonin 5-HT2A Receptor Signaling

As an antagonist of the 5-HT_{2A} receptor, which is coupled to Gαq proteins, Paliperidone blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, inhibits the production of secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).



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Serotonin 5-HT_{2A} Receptor Antagonism by Paliperidone.

Experimental Protocols

Paliperidone-d₄ is primarily used as an internal standard in bioanalytical methods to quantify Paliperidone in biological matrices. Below is a detailed protocol for the analysis of Paliperidone in human plasma using LC-MS/MS.

Bioanalytical Method for Paliperidone in Human Plasma

This method is adapted from a validated LC-MS/MS procedure for the estimation of Paliperidone in human plasma.^{[2][3]}

Objective: To accurately quantify the concentration of Paliperidone in human plasma samples.

Materials:

- Paliperidone analytical standard
- **Paliperidone-d4** (Internal Standard - IS)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (HPLC grade)
- Ammonium acetate solution
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

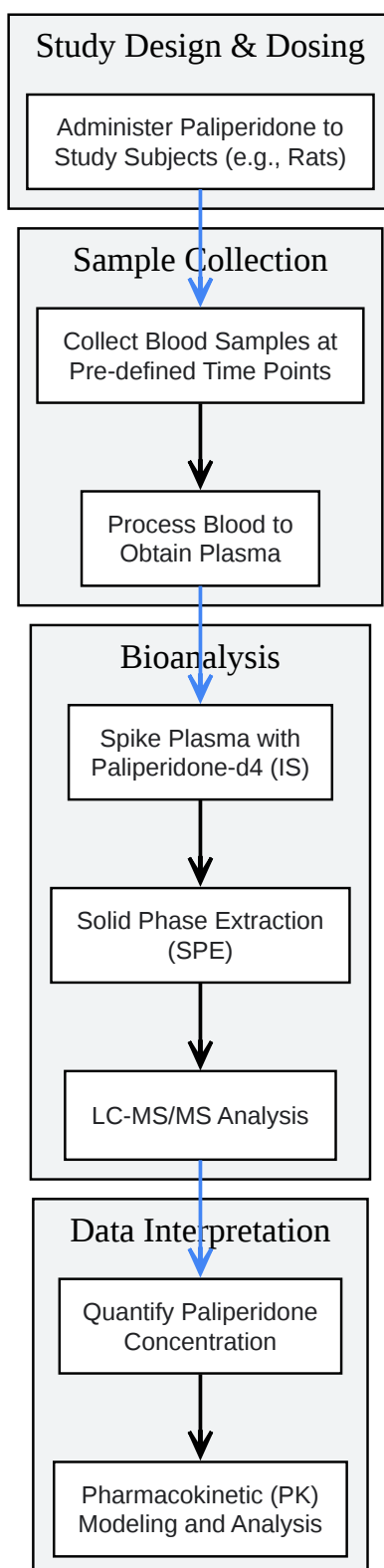
- Preparation of Standard and QC Samples:
 - Prepare stock solutions of Paliperidone and **Paliperidone-d4** in methanol.
 - Create calibration curve standards by spiking known concentrations of Paliperidone into blank human plasma.
 - Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Solid Phase Extraction):
 - To 200 µL of plasma sample (unknown, standard, or QC), add 50 µL of the **Paliperidone-d4** internal standard solution.

- Vortex the samples.
- Condition the SPE cartridges according to the manufacturer's instructions.
- Load the plasma samples onto the SPE cartridges.
- Wash the cartridges to remove interferences.
- Elute Paliperidone and **Paliperidone-d4** from the cartridges using an appropriate elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable C18 column (e.g., Thermo Betabasic-8, 5 μ m, 100 mm x 4.6 mm).[\[2\]](#)
 - Mobile Phase: Methanol and Ammonium acetate solution (e.g., 70:30 v/v).[\[2\]](#)
 - Flow Rate: 1.0 mL/minute.[\[2\]](#)
 - Injection Volume: 5 μ L.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Paliperidone: m/z 427.2 \rightarrow 207.2[\[2\]](#)[\[3\]](#)
 - **Paliperidone-d4**: m/z 431.2 \rightarrow 211.2[\[2\]](#)[\[3\]](#)

- Data Analysis:
 - Integrate the peak areas for both Paliperidone and **Paliperidone-d4**.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
 - Determine the concentration of Paliperidone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Paliperidone, utilizing **Paliperidone-d4**.



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Typical Pharmacokinetic Study Workflow.

Conclusion

Paliperidone-d4 is an indispensable tool for researchers in pharmacology and drug development. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Paliperidone. This guide provides a foundational understanding of its sourcing, properties, mechanism of action, and application in a key experimental protocol. For further in-depth information, researchers are encouraged to consult the cited literature and the technical documentation provided by their chosen supplier.

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References

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